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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid

Cat. No.: B173472 Get Quote

The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-

aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are

foundational molecules in the realms of pharmaceuticals, dye synthesis, and polymer

chemistry. Despite sharing the same molecular formula (C₇H₇NO₂), the positional variance of

the amino and carboxylic acid groups on the benzene ring bestows upon them distinct

physicochemical properties and, consequently, unique spectroscopic signatures. This guide

provides a detailed comparative analysis of these isomers through UV-Visible (UV-Vis),

Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS), offering a valuable resource for researchers, scientists, and drug

development professionals.

Comparative Spectroscopic Data
The intrinsic structural differences between the isomers of aminobenzoic acid give rise to

discernible variations in their interaction with electromagnetic radiation. These differences are

systematically captured across various spectroscopic techniques, providing a reliable basis for

their identification and characterization. The following tables summarize the key quantitative

data obtained from UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy.

UV-Visible Spectroscopy
The electronic transitions within the aromatic ring and the influence of the amino and carboxyl

substituents result in characteristic absorption maxima (λmax) for each isomer.
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Spectral
Technique

Parameter
2-
Aminobenzoic
Acid

3-
Aminobenzoic
Acid

4-
Aminobenzoic
Acid

UV-Vis

Spectroscopy

λmax (nm) in

Methanol/Ethano

l

~218, ~335 ~226, ~272[1]
~280[2], ~288 in

isopropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of each proton and carbon atom is unique for each isomer, leading

to distinct chemical shifts (δ) in their NMR spectra. The data presented here was recorded in

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton
2-Aminobenzoic
Acid

3-Aminobenzoic
Acid[3]

4-Aminobenzoic
Acid[4]

-COOH ~12.5 (broad s) 12.45 (s, 1H) 12.0 (s, 1H)

-NH₂ ~7.0 (broad s) 5.29 (s, 2H) 5.89 (s, 2H)

Aromatic H
7.84 (dd), 7.23 (m),

6.73 (dd), 6.58 (m)

7.15 (t, 1H), 7.07 (m,

2H), 6.74 (m, 1H)

7.65 (d, 2H), 6.57 (d,

2H)

¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon
2-Aminobenzoic
Acid[5]

3-Aminobenzoic
Acid[3]

4-Aminobenzoic
Acid[3]

-COOH 171.9 168.3 167.9

C-NH₂ 152.9 149.2 153.5

C-COOH 111.9 131.7 117.3

Aromatic C
135.3, 132.9, 118.0,

116.9

129.3, 118.4, 117.1,

114.9
131.7, 113.0
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Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational modes of the functional groups (-NH₂, -COOH) and the aromatic ring provide a

characteristic fingerprint for each isomer in their FTIR spectra.

Spectral
Technique

Characteristic
Peaks (cm⁻¹)

2-
Aminobenzoic
Acid

3-
Aminobenzoic
Acid

4-
Aminobenzoic
Acid

FTIR

Spectroscopy
N-H stretch ~3480, ~3370 ~3470, ~3370 ~3460, ~3360

O-H stretch

(COOH)

~3000-2500

(broad)

~3000-2500

(broad)

~3300-2500

(broad)

C=O stretch

(COOH)
~1670-1680 ~1680-1690 ~1675

N-H bend ~1615 ~1620 ~1625

C=C stretch

(aromatic)
~1580, ~1560 ~1590, ~1570 ~1600, ~1445

C-N stretch ~1245 ~1230 ~1296

Mass Spectrometry (MS)
Under electron ionization (EI), all three isomers exhibit a molecular ion peak (M⁺) at m/z 137.

However, the fragmentation patterns can differ due to the relative positions of the substituents,

influencing the stability of the resulting fragment ions. A common fragmentation pathway

involves the loss of water (m/z 119) and carbon monoxide (m/z 109). The relative intensities of

these fragment peaks can aid in distinguishing the isomers. For instance, the ortho isomer can

exhibit a more prominent loss of water due to the proximity of the amino and carboxylic acid

groups.

Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental

procedures. The following sections detail the methodologies for the key experiments cited.
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UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of the aminobenzoic acid isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Sample Preparation: Prepare a stock solution of each aminobenzoic acid isomer by

accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of

spectroscopic grade methanol to create a 100 µg/mL solution. From the stock solution,

prepare a dilute solution (e.g., 5 µg/mL) by transferring an appropriate volume into a

volumetric flask and diluting with methanol.

Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and place it in the

reference beam path of the spectrophotometer.

Sample Measurement: Fill a second quartz cuvette with the diluted sample solution and

place it in the sample beam path.

Data Acquisition: Scan the sample from 200 to 400 nm and record the absorbance spectrum.

The wavelength at which the highest absorbance is observed is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid aminobenzoic acid isomers.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance

(ATR) accessory.

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will

account for any atmospheric and instrumental absorptions.

Sample Application: Place a small amount of the powdered aminobenzoic acid isomer onto

the ATR crystal, ensuring complete coverage of the crystal surface.
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Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure clamp to ensure good contact between the sample and the crystal.

Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in

about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) and reference the chemical shifts to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
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Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the

fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z)

ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Experimental Workflow and Isomer
Differentiation
The following diagrams illustrate the general workflow for the spectral analysis of an

aminobenzoic acid isomer and the logical process for distinguishing between the isomers

based on their spectral data.
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Caption: General workflow for the spectroscopic analysis of aminobenzoic acid isomers.
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Caption: Logical flowchart for differentiating aminobenzoic acid isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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